N-cyclohexyl-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide
Overview
Description
N-cyclohexyl-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexyl group, a nitrobenzamide moiety, and an isoindoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide typically involves multiple steps. The process begins with the preparation of the isoindoline derivative, followed by the introduction of the nitrobenzamide moiety and the cyclohexyl group. Common reagents used in these reactions include cyclohexylamine, nitrobenzoyl chloride, and isoindoline derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions include amino derivatives, reduced isoindoline derivatives, and substituted benzamides .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, N-cyclohexyl-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activities. The nitro group and isoindoline moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid
- N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
- 2-cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-
Comparison: Compared to these similar compounds, N-cyclohexyl-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide is unique due to its specific combination of functional groups. The presence of the nitro group and the isoindoline derivative imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-cyclohexyl-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c28-21(25-16-6-2-1-3-7-16)15-10-11-19(20(14-15)27(31)32)24-12-13-26-22(29)17-8-4-5-9-18(17)23(26)30/h4-5,8-11,14,16,24H,1-3,6-7,12-13H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJIJIUHESBGBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NCCN3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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